molecular formula C21H17N3O3S3 B2596951 4-(N-methyl-N-phenylsulfamoyl)-N-(4-(thiophen-2-yl)thiazol-2-yl)benzamide CAS No. 325977-38-6

4-(N-methyl-N-phenylsulfamoyl)-N-(4-(thiophen-2-yl)thiazol-2-yl)benzamide

Cat. No.: B2596951
CAS No.: 325977-38-6
M. Wt: 455.57
InChI Key: YDIPGSKXTROSNW-UHFFFAOYSA-N
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Description

4-(N-methyl-N-phenylsulfamoyl)-N-(4-(thiophen-2-yl)thiazol-2-yl)benzamide is a complex organic compound that belongs to the class of sulfonamides This compound is characterized by the presence of a benzamide core, a thiazole ring, and a thiophene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(N-methyl-N-phenylsulfamoyl)-N-(4-(thiophen-2-yl)thiazol-2-yl)benzamide typically involves multiple steps, including the formation of intermediate compounds. A common synthetic route may include:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thioamides.

    Introduction of the Thiophene Moiety: The thiophene ring can be introduced via a cross-coupling reaction, such as the Suzuki or Stille coupling, using appropriate thiophene derivatives.

    Formation of the Benzamide Core: The benzamide core can be synthesized through the reaction of aniline derivatives with benzoyl chloride.

    Sulfonamide Formation:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of high-throughput screening techniques, continuous flow reactors, and advanced purification methods such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

4-(N-methyl-N-phenylsulfamoyl)-N-(4-(thiophen-2-yl)thiazol-2-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Halogenating agents, nucleophiles, and electrophiles under various conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

4-(N-methyl-N-phenylsulfamoyl)-N-(4-(thiophen-2-yl)thiazol-2-yl)benzamide has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including antimicrobial and anticancer properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(N-methyl-N-phenylsulfamoyl)-N-(4-(thiophen-2-yl)thiazol-2-yl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. The exact pathways involved depend on the specific biological context and target.

Comparison with Similar Compounds

Similar Compounds

    4-(N-methyl-N-phenylsulfamoyl)-N-(4-(thiophen-2-yl)thiazol-2-yl)benzamide: Unique due to its combination of a benzamide core, thiazole ring, and thiophene moiety.

    Sulfonamides: Share the sulfonamide functional group but differ in other structural features.

    Thiazole Derivatives: Contain the thiazole ring but may lack the benzamide or thiophene components.

    Thiophene Derivatives: Feature the thiophene ring but differ in other structural aspects.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and structural motifs, which confer distinct chemical and biological properties. This makes it a valuable compound for various scientific research applications.

Properties

IUPAC Name

4-[methyl(phenyl)sulfamoyl]-N-(4-thiophen-2-yl-1,3-thiazol-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17N3O3S3/c1-24(16-6-3-2-4-7-16)30(26,27)17-11-9-15(10-12-17)20(25)23-21-22-18(14-29-21)19-8-5-13-28-19/h2-14H,1H3,(H,22,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDIPGSKXTROSNW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1=CC=CC=C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NC(=CS3)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17N3O3S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

455.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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